6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine core It is characterized by the presence of an amino group, a dichlorophenyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with thiourea and an appropriate amine under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-butyl-2-sulfanylidene-3H-pyrimidine-4-carboxylic acid
- 6-amino-9-cyclopentyl-1H-purine-2-thione
- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
Uniqueness
6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
64253-64-1 |
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Molecular Formula |
C11H8Cl2N4OS |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N4OS/c12-6-2-1-5(3-7(6)13)4-15-8-9(14)16-11(19)17-10(8)18/h1-4H,(H4,14,16,17,18,19) |
InChI Key |
CHRHAJFXLCCIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=C(NC(=S)NC2=O)N)Cl)Cl |
Origin of Product |
United States |
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